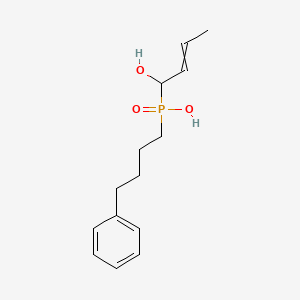
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is a chemical compound with a unique structure that combines a hydroxybutenyl group and a phenylbutyl group attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxybut-2-en-1-yl chloride with 4-phenylbutylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated phosphinic acid derivative.
Substitution: Formation of substituted phosphinic acid derivatives with different functional groups.
Scientific Research Applications
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with active sites of enzymes, while the phenylbutyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The phosphinic acid moiety can also participate in coordination with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphinic acid.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphine oxide: Contains a phosphine oxide group.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonate: Contains a phosphonate group.
Uniqueness
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
95986-01-9 |
|---|---|
Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-hydroxybut-2-enyl(4-phenylbutyl)phosphinic acid |
InChI |
InChI=1S/C14H21O3P/c1-2-8-14(15)18(16,17)12-7-6-11-13-9-4-3-5-10-13/h2-5,8-10,14-15H,6-7,11-12H2,1H3,(H,16,17) |
InChI Key |
GWZSVZDBWLBWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(O)P(=O)(CCCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

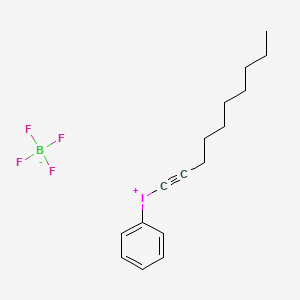

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
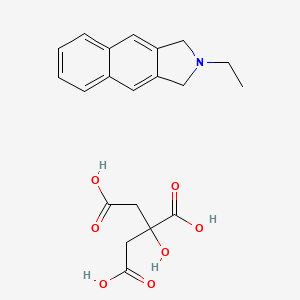
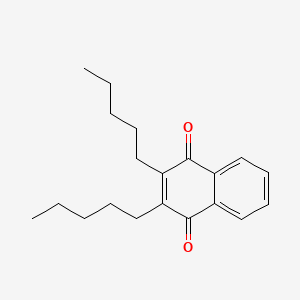

![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
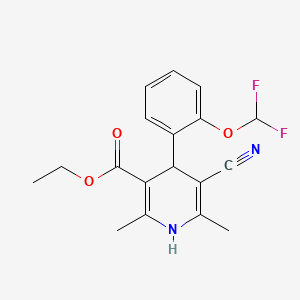
![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
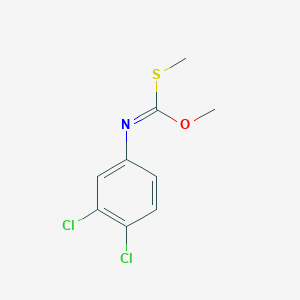
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
